N-[(2,4-dimethylphenyl)carbamothioyl]furan-2-carboxamide
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Overview
Description
N-[(2,4-dimethylphenyl)carbamothioyl]furan-2-carboxamide is a compound that belongs to the class of carbamothioyl-furan-2-carboxamide derivatives. These compounds have shown promising pharmacological properties, including anti-cancer and anti-microbial activities . The structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carbamothioyl group attached to a 2,4-dimethylphenyl group.
Preparation Methods
The synthesis of N-[(2,4-dimethylphenyl)carbamothioyl]furan-2-carboxamide can be achieved through a one-pot strategy. This involves the reaction of furan-2-carboxylic acid with 2,4-dimethylphenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired compound in moderate to excellent yields (56–85%) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
N-[(2,4-dimethylphenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
N-[(2,4-dimethylphenyl)carbamothioyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylphenyl)carbamothioyl]furan-2-carboxamide involves its interaction with molecular targets and pathways within cells. The compound exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of caspases and the mitochondrial pathway. It also inhibits the growth of microbial cells by interfering with their cell wall synthesis and disrupting essential metabolic processes .
Comparison with Similar Compounds
N-[(2,4-dimethylphenyl)carbamothioyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide: This compound has a thiophene ring instead of a furan ring and exhibits similar anti-microbial and anti-cancer activities.
N-[(2-bromo-4-methylphenyl)carbamothioyl]furan-2-carboxamide: This derivative has a bromo substituent on the phenyl ring, which may enhance its biological activity.
N-(4-bromophenyl)furan-2-carboxamide: This compound lacks the carbamothioyl group but retains the furan ring and phenyl group, showing different reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the furan and carbamothioyl groups, which contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C14H14N2O2S |
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Molecular Weight |
274.34 g/mol |
IUPAC Name |
N-[(2,4-dimethylphenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H14N2O2S/c1-9-5-6-11(10(2)8-9)15-14(19)16-13(17)12-4-3-7-18-12/h3-8H,1-2H3,(H2,15,16,17,19) |
InChI Key |
BJAZNSWAHPKXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)C |
Origin of Product |
United States |
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